3-Chloroperoxylbenzoic acid
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Overview
Description
It is a white crystalline solid with the chemical formula C7H5ClO3 and a molecular weight of 172.57 g/mol . This compound is known for its versatility and effectiveness in various chemical reactions, particularly in oxidation processes.
Preparation Methods
The preparation of 3-Chloroperoxylbenzoic acid involves the reaction of meta-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, followed by acidification . The detailed synthetic route is as follows:
Reactants: Magnesium sulfate heptahydrate, sodium hydroxide, hydrogen peroxide, dioxane, and meta-chlorobenzoyl chloride.
Procedure: The reactants are mixed in an ice water bath, and meta-chlorobenzoyl chloride is added slowly. The reaction mixture is stirred continuously.
Neutralization: After the reaction is complete, the product is neutralized by adding cold sulfuric acid to obtain this compound.
Chemical Reactions Analysis
3-Chloroperoxylbenzoic acid is known for its strong oxidizing properties and is involved in various types of chemical reactions:
Oxidation: It is commonly used for the oxidation of aldehydes and ketones to esters (Baeyer-Villiger oxidation), olefins to epoxides, sulfides to sulfoxides and sulfones, and amines to nitroalkanes, nitroxides, or N-oxides
Reagents and Conditions: Common reagents include hydrogen peroxide and suitable catalysts.
Major Products: The major products formed from these reactions include esters, epoxides, sulfoxides, sulfones, and various oxidized amine derivatives.
Scientific Research Applications
3-Chloroperoxylbenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of polymers, such as polyhydroxyalkanoates and polyesters.
Biochemistry: It serves as a valuable reagent for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to esters.
Medicine and Industry: It is used as an oxidant for fine chemicals, including synthetic medicines and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloroperoxylbenzoic acid involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. The weak O-O bond in the compound is broken, and the -OH group acts as the source of the oxygen in the new product . This process is stereospecific and proceeds through a concerted transition state, ensuring the configuration of atoms about the C-C bond is conserved .
Comparison with Similar Compounds
3-Chloroperoxylbenzoic acid is often compared with other peroxy acids due to its strong oxidizing properties:
Peroxyacetic Acid: Similar in function but less selective than this compound.
Peroxybenzoic Acid: Another strong oxidizing agent but less commonly used due to handling difficulties.
Trifluoroperacetic Acid: Effective in epoxidation reactions but more hazardous to handle compared to this compound.
Properties
IUPAC Name |
3-chloroperoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-12-11-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAWBGAIOYWONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OOCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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